![molecular formula C17H20BrNO3 B3961946 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide](/img/structure/B3961946.png)
5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide
Descripción general
Descripción
5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW501516, and it belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. The purpose of
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide involves the activation of PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. When this compound binds to PPARδ, it induces a conformational change that allows it to interact with coactivators and initiate transcription. This leads to the modulation of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. Studies have shown that this compound can lead to the modulation of lipid metabolism and glucose homeostasis. It has been shown to increase fatty acid oxidation, decrease triglyceride levels, and improve insulin sensitivity. Additionally, it has been shown to have anti-inflammatory properties and can improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide in lab experiments is its specificity for PPARδ. This allows researchers to investigate the effects of PPARδ activation on lipid metabolism and glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and tumor development in animal models.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide. One area of research is the investigation of its potential therapeutic applications. Studies have shown that this compound can improve insulin sensitivity and cardiovascular health, which makes it a potential candidate for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to determine the safe dosage for human use. Finally, the development of more specific and potent PPARδ agonists could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cardiovascular diseases.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been the investigation of its effects on PPARδ. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Studies have shown that this compound can activate PPARδ, which can lead to the modulation of lipid metabolism and glucose homeostasis.
Propiedades
IUPAC Name |
5-bromo-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11(2)13-4-6-14(7-5-13)21-10-12(3)19-17(20)15-8-9-16(18)22-15/h4-9,11-12H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIUKOCHWNMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-oxybis{N-[2-(4-morpholinyl)ethyl]benzenesulfonamide}](/img/structure/B3961878.png)
![methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B3961893.png)
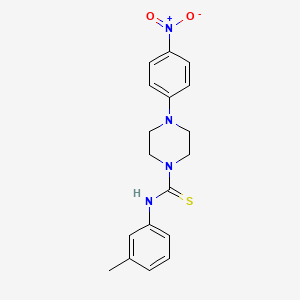
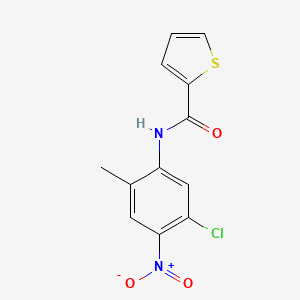
![4-oxo-3-(3-phenyl-2-propen-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3961922.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961925.png)
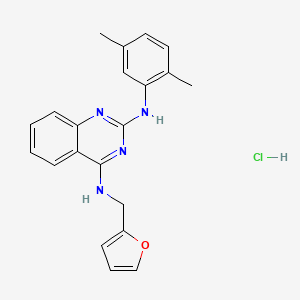
![4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate](/img/structure/B3961935.png)
![4-[(dimethylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961937.png)
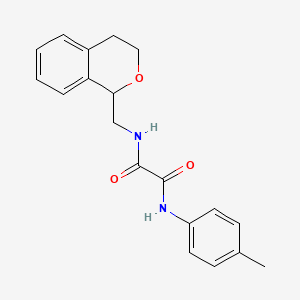
![N-benzyl-2,5-dichloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3961947.png)
![4-(4-methoxybenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3961948.png)
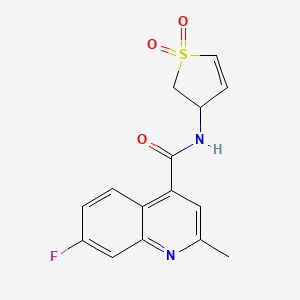
![diisobutyl [hydroxy(4-methylphenyl)methyl]phosphonate](/img/structure/B3961964.png)